molecular formula C20H21N3O2S B2805567 Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706316-91-7

Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2805567
CAS No.: 1706316-91-7
M. Wt: 367.47
InChI Key: QBGUFAWPTZDFDG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a benzo[b]thiophene core linked via a methanone bridge to a piperidine moiety substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-ylmethyl group. The cyclopropyl substituent on the oxadiazole may enhance metabolic stability and conformational rigidity, while the benzo[b]thiophene scaffold is associated with bioactivity in antiviral and anticancer agents.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(17-11-15-5-1-2-6-16(15)26-17)23-9-3-4-13(12-23)10-18-21-19(22-25-18)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGUFAWPTZDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazol-2-yl Analogue

A structurally related compound, Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, replaces the benzo[b]thiophene with a benzo[d]thiazole ring. Key differences include:

  • Lipophilicity : Benzo[b]thiophene (clogP ~2.8) is more lipophilic than benzo[d]thiazole (clogP ~2.1), which may influence blood-brain barrier penetration.
  • Metabolic Stability : The oxadiazole-cyclopropyl group in both compounds likely confers resistance to oxidative metabolism, but the thiazole’s nitrogen may increase susceptibility to enzymatic degradation.

Oxadiazole-Containing Derivatives in Patents

Compound 76 (EP 2 697 207 B1) shares the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group but incorporates a morpholine-xazolidinone scaffold instead of piperidine-methanone. This structural divergence suggests:

  • Target Selectivity: The morpholine-xazolidinone system may target proteases or kinases, whereas the piperidine-methanone in the target compound could favor GPCRs (e.g., serotonin receptors).
  • Synthetic Accessibility: The target compound’s piperidine-methanone linkage simplifies synthesis compared to the stereochemically complex morpholine-xazolidinone in Compound 76.

Piperidine-Oxadiazole Building Blocks

Enamine Ltd’s catalog lists rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide , which highlights the prevalence of oxadiazole-piperidine hybrids in drug discovery. Key comparisons include:

Structural and Functional Analysis Table

Property Target Compound Benzo[d]thiazol-2-yl Analogue Compound 76 (EP 2 697 207) Enamine Carboxamide
Core Heterocycle Benzo[b]thiophene Benzo[d]thiazole Morpholine-xazolidinone Morpholine
Key Functional Groups Oxadiazole-cyclopropyl, piperidine-methanone Oxadiazole-cyclopropyl, piperidine-methanone Oxadiazole-cyclopropyl, xazolidinone Oxadiazole-cyclopropyl, carboxamide
Molecular Weight (g/mol) ~397.5 ~394.4 ~634.5 252.28
clogP (Estimated) ~3.2 ~2.9 ~4.1 ~1.8
Potential Applications CNS-targeting agents Antiviral/antibacterial Kinase/protease inhibition Fragment-based screening

Research Implications and Limitations

While structural analogs suggest the target compound’s promise in CNS drug development, direct pharmacological data are absent in the provided evidence. The benzo[b]thiophene scaffold’s historical success in drug design (e.g., raloxifene derivatives) supports further investigation. However, the oxadiazole-cyclopropyl group’s steric effects on piperidine conformation remain unstudied. Experimental validation of binding affinity, solubility, and metabolic stability is critical.

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling of the benzo[b]thiophene moiety with the piperidine scaffold via nucleophilic acyl substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Formation of the 3-cyclopropyl-1,2,4-oxadiazole group , which may require cyclopropanation under controlled conditions (e.g., using trimethylsulfoxonium iodide) followed by oxadiazole ring closure via nitrile oxide cycloaddition .
  • Optimization strategies : Use of anhydrous solvents (DMF, THF), reflux conditions (80–120°C), and catalysts like palladium complexes for coupling efficiency. Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are prioritized for structural validation, and how are elemental analysis discrepancies addressed?

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., piperidine substitution patterns) .
  • HPLC : Determines purity (>95% peak area at 254 nm) and retention time consistency .
  • Elemental analysis cross-verification : Discrepancies in C/H/N ratios (e.g., ±0.3% in ) are resolved by repeating synthesis under inert atmospheres, employing mass spectrometry (HRMS) for molecular ion validation, or using alternative purification methods (e.g., preparative HPLC) .

Advanced Research Questions

Q. How can the stability of the cyclopropane-oxadiazole moiety be enhanced during synthesis?

  • Temperature control : Limit exposure to high temperatures (>100°C) during oxadiazole formation to prevent ring-opening .
  • Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during piperidine functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while avoiding protic solvents that may hydrolyze the oxadiazole .

Q. What methodologies resolve contradictions between computational conformational predictions and crystallographic data?

  • X-ray crystallography : Refine crystal structures using SHELXL to resolve torsional ambiguities (e.g., piperidine chair vs. boat conformations) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust force fields in molecular dynamics simulations to account for solvent effects .
  • Variable-temperature NMR : Probe dynamic conformational changes (e.g., ring puckering) by analyzing signal splitting at low temperatures (−40°C) .

Q. Which catalytic systems improve yield in key coupling reactions for benzoylpiperidine derivatives?

  • Pd(PPh3)4 : Effective for Suzuki-Miyaura coupling of aryl halides with boronic acid derivatives (yields >75%) .
  • HATU/DIPEA : Facilitates amide bond formation between carboxylic acids and amines under mild conditions (0–25°C) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 4 h reflux) for oxadiazole cyclization, improving throughput .

Methodological Considerations

  • Data contradiction analysis : When literature methods conflict (e.g., catalyst choice), validate via small-scale parallel reactions (1–5 mmol) with real-time monitoring (TLC/HPLC) .
  • Scale-up challenges : Address low yields in multi-step syntheses by optimizing purification (e.g., gradient column chromatography with n-hexane/EtOAc) and minimizing side reactions via dropwise reagent addition .

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